molecular formula C13H11FO3 B12557941 Benzoic acid, 2-fluoro-, 3-oxo-1-cyclohexen-1-yl ester CAS No. 193410-72-9

Benzoic acid, 2-fluoro-, 3-oxo-1-cyclohexen-1-yl ester

Cat. No.: B12557941
CAS No.: 193410-72-9
M. Wt: 234.22 g/mol
InChI Key: FFYZZUZVHHOCAF-UHFFFAOYSA-N
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Description

Benzoic acid, 2-fluoro-, 3-oxo-1-cyclohexen-1-yl ester is an organic compound with the molecular formula C13H13FO3. This compound is a derivative of benzoic acid and is characterized by the presence of a fluorine atom at the 2-position and a 3-oxo-1-cyclohexen-1-yl ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-fluoro-, 3-oxo-1-cyclohexen-1-yl ester typically involves the esterification of 2-fluorobenzoic acid with 3-oxo-1-cyclohexen-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane (DCM) for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-fluoro-, 3-oxo-1-cyclohexen-1-yl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of palladium or copper catalysts.

Major Products Formed

    Oxidation: Formation of 2-fluorobenzoic acid or 3-oxo-1-cyclohexen-1-yl benzoate.

    Reduction: Formation of 2-fluorobenzyl alcohol or 3-hydroxy-1-cyclohexen-1-yl benzoate.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-fluoro-, 3-oxo-1-cyclohexen-1-yl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of benzoic acid, 2-fluoro-, 3-oxo-1-cyclohexen-1-yl ester involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzoic acid: A simpler derivative with similar chemical properties but lacking the ester group.

    3-Oxo-1-cyclohexen-1-yl benzoate: A related compound with a different substitution pattern.

    2-Chlorobenzoic acid, 3-oxo-1-cyclohexen-1-yl ester: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

Benzoic acid, 2-fluoro-, 3-oxo-1-cyclohexen-1-yl ester is unique due to the presence of both the fluorine atom and the 3-oxo-1-cyclohexen-1-yl ester group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

193410-72-9

Molecular Formula

C13H11FO3

Molecular Weight

234.22 g/mol

IUPAC Name

(3-oxocyclohexen-1-yl) 2-fluorobenzoate

InChI

InChI=1S/C13H11FO3/c14-12-7-2-1-6-11(12)13(16)17-10-5-3-4-9(15)8-10/h1-2,6-8H,3-5H2

InChI Key

FFYZZUZVHHOCAF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)OC(=O)C2=CC=CC=C2F

Origin of Product

United States

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